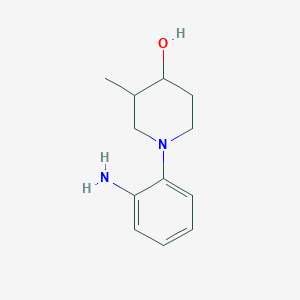

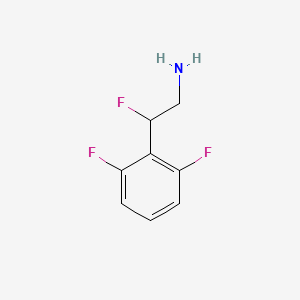

1-(2-Aminophenyl)-3-methylpiperidin-4-ol

Übersicht

Beschreibung

“1-(2-Aminophenyl)-3-methylpiperidin-4-ol” is a complex organic compound. It contains an aminophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with an amino group (NH2) attached. It also contains a 3-methylpiperidin-4-ol group, which is a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) with a methyl group (CH3) and a hydroxyl group (OH) attached .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group could participate in reactions like acylation or alkylation, while the hydroxyl group could be involved in reactions like esterification .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and hydroxyl groups could influence its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Acetylcholine Receptor Affinity : A study by Abramson et al. (1974) investigated the affinity of compounds including piperidin-4-ols for postganglionic acetylcholine receptors. They found variations in affinity based on structural changes, indicating a potential application in studying receptor interactions and drug development (Abramson et al., 1974).

Fluorescent Sensor for Aluminum Ion Detection : Yadav and Singh (2018) designed a fluorescent sensor based on a derivative of piperidin-4-ol for the selective recognition of aluminum ions. This sensor showed potential for bacterial cell imaging and logic gate applications, demonstrating its utility in chemical sensing and biological research (Yadav & Singh, 2018).

Synthesis of Novel Aromatase Inhibitors : Staněk et al. (1991) synthesized a series of compounds including a variant of piperidin-4-ol, which exhibited inhibitory activity against human placental aromatase. This suggests a potential application in the development of drugs for hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Antimycobacterial Activity : Weis et al. (2003) synthesized analogues of piperidin-4-ols and tested them for antimycobacterial activity. This research indicates a possible application in developing new treatments for bacterial infections (Weis et al., 2003).

Anti-Amnesiant Agents : Leflemme et al. (2005) described the synthesis of piperidin-4-ols and their evaluation as potential anti-amnesiant agents, highlighting their application in neuroscience and pharmacology (Leflemme et al., 2005).

Sigma Receptor Ligands : Prezzavento et al. (2007) investigated the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, including piperidin-4-ols, as ligands for sigma receptors. This research could be significant in developing drugs targeting these receptors (Prezzavento et al., 2007).

DNA Interaction and Drug Development : Kurt et al. (2020) synthesized Schiff base ligands from derivatives of piperidin-4-ol, studied their DNA binding properties, and suggested their suitability as drug candidates (Kurt et al., 2020).

Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel piperidin-4-one oxime esters and evaluated their antioxidant and antimicrobial activities, suggesting their use in developing new antimicrobial and antioxidant agents (Harini et al., 2014).

Catalytic Activity in Chemical Reactions : Pattanayak et al. (2015) explored ruthenium and palladium complexes incorporating amino-azo-phenol ligands, related to piperidin-4-ols, for their reactivity and catalytic applications in chemical syntheses (Pattanayak et al., 2015).

Transformation to Indoline Derivatives : Bernas et al. (2015) studied the transformation of a related compound, 1-(2-aminophenyl)propan-2-ol, to 2-methylindoline, providing insight into chemical synthesis processes and potential pharmaceutical applications (Bernas et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-(2-Aminophenyl)-3-methylpiperidin-4-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with histone deacetylases, particularly HDAC2, which is involved in the regulation of gene expression through chromatin remodeling . The interaction with HDAC2 suggests that this compound may influence gene transcription and cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with HDAC2 can lead to changes in histone acetylation levels, thereby affecting gene expression and potentially leading to altered cellular functions . Additionally, it may impact cell proliferation, apoptosis, and differentiation processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as HDAC2. This binding can result in the inhibition of HDAC2 activity, leading to increased histone acetylation and changes in gene expression . The compound may also interact with other proteins and enzymes, influencing their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained changes in gene expression and cellular metabolism . Additionally, its stability in various experimental conditions can affect the reproducibility and reliability of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced gene expression and improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired metabolic processes . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to amino acid metabolism, particularly tryptophan and tyrosine metabolism . These interactions can lead to changes in metabolite levels and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent biochemical effects.

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)-3-methylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-9-8-14(7-6-12(9)15)11-5-3-2-4-10(11)13/h2-5,9,12,15H,6-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKLBLFFMRNALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Azetidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475148.png)

![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-phenylethan-1-one](/img/structure/B1475149.png)

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-3-methyl-2-cyclohexen-1-one](/img/structure/B1475155.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B1475160.png)

![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)

![Phenyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]-4-piperidinylcarbamate](/img/structure/B1475168.png)

![3-[5-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B1475170.png)